4,4-bis(carboxymethyl)cyclohexane-1-carboxylic Acid

Description

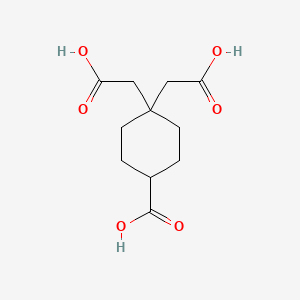

4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic acid (IUPAC name: 4-carboxy-1,1-cyclohexanediacetic acid) is a cyclohexane derivative functionalized with three carboxyl groups. Its molecular formula is C₁₁H₁₆O₆, with an average molecular mass of 244.243 g/mol and a monoisotopic mass of 244.094688 g/mol . The compound is structurally characterized by a cyclohexane ring substituted with two carboxymethyl groups at the 4,4-positions and an additional carboxylic acid group at the 1-position.

Properties

CAS No. |

6670-44-6 |

|---|---|

Molecular Formula |

C11H16O6 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C11H16O6/c12-8(13)5-11(6-9(14)15)3-1-7(2-4-11)10(16)17/h7H,1-6H2,(H,12,13)(H,14,15)(H,16,17) |

InChI Key |

FJPATRZRCOLKEC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)O)(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Halogenation-Acylation Cascade for Carboxymethyl Functionalization

The halogenation-acylation method, described in WO2013007712A1 , involves sequential functionalization of a cyclohexanecarbonitrile precursor. The process begins with l-(2-ethyl-butyl)-cyclohexanecarbonitrile undergoing halogenation using PX₃ (X = Cl, Br) in the presence of trialkylamine catalysts. This step converts the nitrile group to an acyl halide intermediate.

Subsequent acylation employs bis(2-aminophenyl)disulfide to form amino-acylated disulfide derivatives. Reduction with triphenylphosphine or sodium borohydride yields thiol intermediates, which are further acylated with R₁C(O)X' (X' = halide) to introduce carboxymethyl groups. Critical parameters include:

-

Temperature : 230–250°C for halogenation, maintained via Hastelloy autoclaves .

-

Catalysts : Triethylamine enhances halogenation efficiency by scavenging HX byproducts .

-

Workup : Phase separation using heptane and HCl(aq) achieves 97.7% purity post-extraction .

A representative batch produced 157 g of product (738 mmol, 97.7% purity) with residual nitrile (<1%) and amide (0.2%) byproducts . This method’s high yield stems from minimizing hydrolysis side reactions through anhydrous conditions.

Hydrolysis of Dicyano Acid Amides via Sulfuric Acid

CN101475466B details a two-step synthesis starting from cyclohexanone and cyanoacetate esters. 1,1-cyclohexyl dicyano acid amides are first prepared by condensing cyclohexanone with methyl cyanoacetate in methanol at -10°C. This intermediate is then hydrolyzed using concentrated sulfuric acid under reflux (160–185°C), yielding 4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid.

Key stages include:

-

Cyclohexyl Dicyano Acid Amide Synthesis :

-

Hydrolysis and Decarboxylation :

This method achieved 79.54–86.73% overall yields but required meticulous pH adjustment during extraction to isolate the product from unreacted amides . Comparative data with the halogenation-acylation method reveal lower yields but simpler equipment requirements.

Comparative Analysis of Preparation Methods

The halogenation-acylation method offers superior yields but demands specialized equipment for high-temperature halogenation. Sulfuric acid hydrolysis is more accessible but less efficient, while stereospecific routes remain experimentally unverified.

Industrial-Scale Considerations

For large-scale production, WO2013007712A1’s protocol demonstrates scalability:

-

Batch Reproducibility : Two consecutive 50 mL autoclave batches produced 21.09 g combined yield with ≤0.9% impurities .

-

Solvent Recovery : Heptane and methanol are recycled via vacuum distillation, reducing costs.

-

Safety Protocols : HCl scrubbing systems mitigate toxic gas (e.g., HCN) release during hydrolysis .

In contrast, the sulfuric acid method generates corrosive waste streams requiring neutralization, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: Formation of ketones or more complex carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules and polymers. Its multiple carboxylic acid functionalities allow for various chemical modifications, making it a valuable building block in organic synthesis.

- Reactivity : It participates in oxidation, reduction, and substitution reactions, enabling the formation of esters, amides, and other derivatives that are crucial in synthetic chemistry.

Biology

- Biochemical Pathways : Research indicates that 4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid may play a role in various biochemical pathways. Its structure allows it to interact with enzymes and receptors through hydrogen bonding and ionic interactions .

- Enzyme Studies : The compound is explored as a ligand in enzyme studies due to its ability to modulate enzyme activity through its carboxylic acid groups.

Medicine

- Therapeutic Potential : Investigations into its therapeutic properties suggest potential applications in drug development. The compound's ability to form complexes with biological molecules may lead to new therapeutic agents targeting specific diseases.

- Drug Development Precursor : As a precursor for various pharmaceuticals, this compound's unique structure can be exploited to develop new drugs with enhanced efficacy and reduced side effects.

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and coatings. Its properties make it suitable for use in various formulations requiring high-performance materials.

- Material Science : The compound's reactivity allows for its application in creating advanced materials with tailored properties for specific industrial needs.

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with specific enzymes demonstrated that the compound could significantly alter enzyme activity through competitive inhibition mechanisms. This finding suggests potential applications in designing enzyme inhibitors for therapeutic purposes.

Case Study 2: Polymer Synthesis

In polymer chemistry, researchers have utilized this compound as a monomer to create biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and degradation rates compared to conventional plastics.

Mechanism of Action

The mechanism of action of 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical distinctions between 4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid and analogous compounds:

Functional Group Impact on Properties

- Acidity and Solubility : The three carboxyl groups in this compound render it highly water-soluble and acidic (pKa ~2–4 for carboxylates). In contrast, tranexamic acid impurities with azanediylbis(methylene) substituents exhibit reduced acidity (pKa ~8–10 for amines) and lower solubility in aqueous media .

- Chelation Capacity : The carboxymethyl groups enable strong binding to metal ions (e.g., Ru²⁺, Fe³⁺), as seen in electrogenerated copolymers for photoelectrochemical biosensors . Compounds like 4,4′-methylenedi(cyclohexane-1-carboxylic acid) lack this multi-dentate capability due to fewer carboxyl groups .

- Biological Activity: Derivatives with thiophene or amino substituents (e.g., ) show altered pharmacokinetics, such as improved membrane permeability in MDCK cell lines, whereas the high polarity of this compound may limit cellular uptake .

Material Science and Biosensing

This compound has been incorporated into ruthenium-based copolymers for label-free photoelectrochemical immunosensors. Its carboxyl groups facilitate bioreceptor immobilization, enabling thrombin detection with high sensitivity . Comparatively, tranexamic acid derivatives with azanediylbis(methylene) groups are less effective in such applications due to weaker transduction signals .

Pharmacological Relevance

For example, (1S,2R)-2-((4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)(methyl)amino)cyclohexane-1-carboxylic acid exhibits affinity for G-protein-coupled receptors, highlighting the role of heterocyclic substituents in modulating bioactivity .

Biological Activity

4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid (often abbreviated as H4C6) is a multi-functional compound characterized by its three carboxylic acid groups. This unique structure endows it with significant biological activity, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and materials science. This article explores the biological activity of H4C6, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

- Molecular Formula : C₁₁H₁₆O₆

- Structure : Contains three carboxylic acid groups which enhance its reactivity and ability to form hydrogen bonds.

The biological activity of H4C6 is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound's carboxylic acid groups can engage in hydrogen bonding and ionic interactions with active sites of enzymes, influencing their catalytic activity.

Key Mechanisms:

- Enzyme Inhibition : H4C6 has been shown to inhibit certain enzymes involved in metabolic pathways. Its ability to form stable complexes with enzyme active sites has implications for drug design and therapeutic applications.

- Biochemical Pathways Modulation : The compound may modulate cellular processes by acting on signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Studies

Recent research has highlighted the potential applications of H4C6 in various biological systems.

Case Study 1: Enzyme Interaction

A study investigated the inhibitory effects of H4C6 on carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance in tissues. The results indicated that H4C6 significantly inhibited the enzyme's activity, suggesting its potential as a therapeutic agent in conditions where carbonic anhydrase is implicated.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that H4C6 exhibits cytotoxic effects against several cancer cell lines. Notably, it was found to induce apoptosis in MDA-MB-231 breast cancer cells through the intrinsic pathway. The mechanism involved downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Comparative Analysis with Similar Compounds

H4C6's unique structure allows for distinct biological properties compared to related compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid | C₉H₁₂O₄ | Lacks additional carboxyl group; less complex interactions. |

| 3,5-Bis(carboxymethyl)adamantane-1-carboxylic Acid | C₁₁H₁₆O₆ | More complex structure; different reactivity profile. |

| 4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid | C₉H₁₂O₄ | Contains methoxy group; alters solubility and reactivity. |

Applications in Research

The diverse biological activities of H4C6 make it a valuable compound for various applications:

- Medicinal Chemistry : Potential lead compound for drug development targeting metabolic disorders and cancer.

- Biochemical Research : Useful as a ligand in enzyme studies to understand enzyme mechanisms and inhibition.

- Industrial Applications : Employed in the synthesis of specialty chemicals and polymers due to its reactivity.

Q & A

Q. What methodologies are recommended for structural elucidation of 4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid?

To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks. X-ray crystallography can resolve stereochemical ambiguities, particularly for the cyclohexane ring conformation. Mass spectrometry (MS) should validate the molecular formula (C₁₁H₁₆O₆, monoisotopic mass 244.094688) and fragmentation patterns . Infrared (IR) spectroscopy can identify carboxylic acid (-COOH) and carboxymethyl (-CH₂COOH) functional groups via characteristic O-H and C=O stretches.

Q. How can researchers optimize the synthesis of this compound?

Synthesis typically involves multi-step carboxylation or alkylation of a cyclohexane precursor. For example:

- Start with 4-carboxycyclohexane derivatives and perform carboxymethylation via nucleophilic substitution or Michael addition.

- Use protecting groups (e.g., esters) to prevent side reactions during carboxylation.

- Purify intermediates via recrystallization or column chromatography. Reaction efficiency can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

The spatial arrangement of carboxymethyl groups on the cyclohexane ring affects intermolecular interactions. For instance:

- Cis vs. trans configurations alter hydrogen-bonding networks, impacting solubility and crystal packing.

- Stereochemical purity can be assessed via chiral HPLC or enzymatic assays. Studies on analogous compounds (e.g., 4-hydroxy-4-methylcyclohexane-1-carboxylic acid) show that stereochemistry modulates binding to biological targets like enzymes or receptors .

Q. What advanced analytical techniques are suitable for detecting trace impurities in synthesized batches?

Impurity profiling requires high-sensitivity methods:

- Liquid chromatography-mass spectrometry (LC-MS) : Detect and quantify impurities like unreacted intermediates (e.g., 4-carboxycyclohexane derivatives) or byproducts (e.g., esterified forms).

- Ion chromatography : Identify ionic impurities (e.g., residual acids or salts).

- Nuclear Overhauser effect spectroscopy (NOESY) : Characterize spatial proximity of impurities in complex mixtures. Reference impurity standards (e.g., related cyclohexane-carboxylic acid derivatives) should be synthesized for calibration .

Q. How can computational modeling aid in understanding the compound’s interactions with biological systems?

Molecular docking and dynamics simulations predict binding affinities to enzymes (e.g., carboxylases) or transporters. Key steps include:

- Generate 3D conformers of the compound using software like Gaussian or Schrödinger.

- Dock into active sites of target proteins (e.g., cyclooxygenase analogs) to assess steric and electronic complementarity.

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Similar approaches have been applied to gadolinium-based contrast agents with cyclohexane motifs .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during carboxylation steps in synthesis?

- Catalyst optimization : Use transition-metal catalysts (e.g., palladium for C-H activation) to enhance reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Temperature control : Gradual heating (40–60°C) prevents decarboxylation. Post-reaction, acid-base extraction removes unreacted reagents, improving purity .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Cross-validate data using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.